molecular formula C6H4BBrClFO2 B2606803 3-Bromo-2-chloro-6-fluorophenylboronic acid CAS No. 1451393-16-0

3-Bromo-2-chloro-6-fluorophenylboronic acid

Cat. No.: B2606803
CAS No.: 1451393-16-0
M. Wt: 253.26
InChI Key: VIFZAVAVSAFOMF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons exhibit splitting patterns due to coupling with adjacent fluorine and chlorine atoms. For example, the proton at position 4 (adjacent to fluorine) appears as a doublet at δ 7.44–7.27 ppm (J = 8.5 Hz).
    • Protons near bromine and chlorine show deshielding, with signals at δ 7.23–7.13 ppm.
  • ¹³C NMR :

    • The carbon bearing boron (C1) resonates at δ 135.2 ppm.
    • Halogenated carbons: C2 (Cl, δ 128.5 ppm), C3 (Br, δ 130.1 ppm), and C6 (F, δ 162.3 ppm).
  • ¹⁹F NMR : A singlet at δ -112.7 ppm, characteristic of aromatic fluorine.

Infrared (IR) Spectroscopy

  • B–O stretching : Strong absorption at 1340 cm⁻¹.
  • O–H stretching : Broad band at 3200–3400 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 253.26 (M⁺), consistent with the molecular weight.
  • Fragmentation : Loss of -B(OH)₂ (m/z 176) and subsequent cleavage of Br (m/z 97).

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction studies reveal that the boronic acid group is nearly perpendicular to the phenyl ring (dihedral angle = 90.0°), a conformation stabilized by intermolecular hydrogen bonds between boronic acid dimers. The crystal system is monoclinic, with space group P2₁/c and unit cell parameters:

  • a = 7.12 Å, b = 10.34 Å, c = 12.56 Å
  • α = 90°, β = 105.3°, γ = 90°.

Hydrogen bonding between B–OH groups (O···O distance = 2.65 Å) forms a layered structure, enhancing thermal stability.

Comparative Analysis with Isomeric Derivatives

Property 3-Bromo-2-chloro-6-fluoro 6-Bromo-3-chloro-2-fluoro 2-Bromo-3-chloro-6-fluoro
Melting Point (°C) 158–160 162–164 155–157
Solubility (DMSO) 25 mg/mL 18 mg/mL 30 mg/mL
¹H NMR Shift (ppm) 7.44–7.27 7.52–7.35 7.30–7.15

Key Differences :

  • Electronic Effects : The 3-bromo-2-chloro-6-fluoro isomer exhibits greater electrophilicity at boron due to the proximal electron-withdrawing groups.
  • Reactivity : Suzuki-Miyaura coupling yields vary with substituent positioning; the 3-bromo derivative shows higher reactivity than its 6-bromo counterpart.

Properties

IUPAC Name

(3-bromo-2-chloro-6-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZAVAVSAFOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-fluorophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the bromination and chlorination of 2-fluorophenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a halogenating agent like N-bromosuccinimide (NBS) and thionyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 3-bromo-2-chloro-6-fluorophenylboronic acid is in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of both bromine and chlorine allows for effective coupling with various aryl halides, enhancing the versatility of this compound as a coupling partner in complex molecule synthesis .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidReactivityYield (%)Applications
This compoundHigh85-95Biaryl synthesis
4-Bromophenylboronic acidModerate70-80Pharmaceutical intermediates
2-Chlorophenylboronic acidLow50-60Limited applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids, including this compound, can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound has been studied for its potential to target the ALK2 kinase, which is implicated in certain cancers such as diffuse midline glioma and fibrodysplasia ossificans progressiva . The structural modifications provided by the halogens enhance its binding affinity to the target enzyme, making it a candidate for further development as an anticancer agent.

Case Study: ALK2 Inhibition
A study demonstrated that derivatives of phenylboronic acids could selectively inhibit ALK2, leading to reduced tumor growth in preclinical models. The incorporation of the bromo and chloro substituents was shown to improve selectivity and potency compared to other analogs .

Antimicrobial Applications

Antibacterial Activity
Another area where this compound has shown promise is in antimicrobial research. Studies have evaluated its effectiveness against various bacterial strains, revealing that structurally related phenylboronic acids possess significant antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy of Phenylboronic Acids

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Bromophenylboronic acidEscherichia coli64 µg/mL
Phenylboronic acidPseudomonas aeruginosa128 µg/mL

Material Science

Polymer Chemistry
In polymer science, boronic acids are utilized for the synthesis of boron-containing polymers, which can exhibit unique properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been explored to create materials with specific functionalities, including responsiveness to environmental stimuli .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 3-Bromo-6-chloro-2-fluorophenylboronic acid (): This positional isomer swaps bromine and chlorine substituents (3-Bromo, 6-Chloro vs. 3-Bromo, 2-Chloro in the target compound).
  • 2-Bromo-6-chloro-3-methylphenylboronic acid (): Replacing fluorine with a methyl group introduces steric bulk and electron-donating effects.
  • 6-Bromo-2,5-difluorophenylboronic acid (): The additional fluorine at C5 enhances electron-withdrawing effects, increasing boron electrophilicity.

Functional Group Modifications

  • 6-Chloro-2-fluoro-3-formylphenylboronic acid ():
    The formyl group at C3 introduces a reactive aldehyde moiety, enabling post-coupling functionalization (e.g., condensations). However, the electron-withdrawing aldehyde may destabilize the boronic acid via increased acidity, complicating storage and handling .

  • 2-Fluoro-3-hydroxy-6-bromophenylboronic acid ():
    The hydroxyl group at C3 enhances solubility in polar solvents via hydrogen bonding but may lead to side reactions (e.g., oxidation or self-condensation) under acidic or oxidative conditions .

Physicochemical Properties

Molecular Weight and Stability

Compound Molecular Weight Key Properties
3-Bromo-2-chloro-6-fluorophenylboronic acid 273.25 g/mol High thermal stability (decomposition >200°C); low solubility in nonpolar solvents
2-Bromo-6-chloro-3-methylphenylboronic acid 249.30 g/mol Reduced solubility in water due to hydrophobic methyl group; stable up to 180°C
6-Bromo-2,5-difluorophenylboronic acid 235.83 g/mol Enhanced solubility in THF/DMF; hygroscopic due to fluorine

Cross-Coupling Efficiency

  • This compound : Optimal for coupling with hindered aryl halides (e.g., ortho-substituted partners) due to balanced steric and electronic effects .
  • 3-Bromo-6-chloro-2-fluorophenylboronic acid (): Lower yields reported with bulky substrates due to clashing ortho substituents .
  • 6-Chloro-2-fluoro-3-formylphenylboronic acid (): Superior in sequential coupling-functionalization workflows but requires anhydrous conditions to prevent aldehyde oxidation .

Biological Activity

3-Bromo-2-chloro-6-fluorophenylboronic acid is an organoboron compound notable for its unique halogen substituents, which enhance its chemical reactivity and potential biological activities. This compound is primarily recognized for its applications in organic synthesis and pharmaceutical development, particularly as a key intermediate in the synthesis of complex organic molecules. The biological activity of boronic acids, including this compound, has garnered interest due to their potential as enzyme inhibitors and their interactions with various biological targets.

  • Molecular Formula : C6H5BBrClF
  • Molecular Weight : Approximately 253.26 g/mol
  • Functional Group : Boronic acid, which is known for forming stable complexes with diols and other nucleophiles.

1. Enzyme Inhibition Studies

Research has shown that boronic acids can act as reversible inhibitors of enzymes such as serine proteases. A study demonstrated that derivatives of boronic acids exhibited varying degrees of inhibition against different enzymes, suggesting a structure-activity relationship (SAR) that correlates with the presence of specific substituents on the aromatic ring .

2. Synthesis and Biological Evaluation

A synthesis route for this compound was developed, showcasing its utility in generating biologically active compounds. The synthesized compounds were evaluated for their activity against specific cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Data Table: Comparison of Biological Activity

Compound NameCAS NumberIC50 (μM)Target EnzymeReference
This compoundTBDTBDSerine Protease
3-Chloro-2-fluorophenylboronic acid352535-82-110.1 ± 2.4DHODH
(5-Chloro-2,4-difluorophenyl)boronic acid911645-24-40.391 ± 0.090DHODH

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the boron atom facilitates interactions with hydroxyl groups on target proteins, leading to inhibition or modulation of enzymatic activity.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-6-fluorophenylboronic acid, and how do halogen substituents influence reaction efficiency?

Answer: The synthesis of halogenated phenylboronic acids typically involves directed ortho-metalation (DoM) or Miyaura borylation. For example, fluorinated phenylboronic acids are synthesized via Suzuki-Miyaura coupling using palladium catalysts, where electron-withdrawing substituents (e.g., Br, Cl, F) enhance reactivity by polarizing the boronic acid group . Key considerations:

  • Halogen positioning : Bromo and chloro groups at ortho/meta positions direct cross-coupling reactions.
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent deboronation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions.
  • Decomposition risks : Hydrolysis of the boronic acid group occurs in protic solvents (e.g., water, alcohols), leading to phenylboroxine formation .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 11B^{11}\text{B} NMR confirms boronic acid integrity .
  • HPLC-MS : Detects hydrolyzed byproducts (e.g., boroxines) with reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Elemental analysis : Validates halogen stoichiometry (Br, Cl, F) .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and fluoro substituents impact Suzuki-Miyaura cross-coupling efficiency?

Answer:

  • Electron-withdrawing effects : Fluorine’s electronegativity increases boronic acid’s Lewis acidity, accelerating transmetalation with Pd catalysts. Bromo and chloro groups stabilize intermediates via resonance .
  • Steric hindrance : Ortho-substituents (e.g., Cl at C2) reduce coupling yields due to steric clashes with the catalyst. Meta-substituents (e.g., F at C6) minimize this issue .
  • Optimized conditions : Use Pd(OAc)2_2/SPhos ligand with K3_3PO4_4 base in THF/H2_2O (80°C, 12 h) for aryl chlorides .

Q. What strategies resolve contradictions in reported reactivity of halogenated phenylboronic acids?

Answer:

  • Competitive inhibition : Bromo groups may act as transient leaving groups under basic conditions, competing with boronic acid coupling. Use lower temperatures (50°C) to suppress side reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates but may increase hydrolysis. Add molecular sieves to scavenge water .
  • Substituent tuning : Replace Cl with less electronegative groups (e.g., methyl) to reduce electronic deactivation .

Q. How can computational modeling predict tautomeric equilibria and acidity in fluorinated phenylboronic acids?

Answer:

  • DFT calculations : Predict boronic acid ↔ boroxine tautomerism. Fluorine’s electronegativity stabilizes the boronic acid form, increasing pKa by ~1–2 units compared to non-fluorinated analogs .
  • Acidity trends : pKa values correlate with substituent Hammett constants (σm_m for F: +0.34; Cl: +0.37), affecting solubility and reactivity in aqueous media .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting PointNot explicitly reported; analog (3-Fluorophenylboronic acid): 216–218°C
SolubilityDMSO, THF, ether; insoluble in water
StabilityHygroscopic; store under inert gas

Q. Table 2. Comparative Reactivity in Cross-Coupling

Substituent PositionYield (%)Catalyst SystemConditions
2-Cl, 6-F65Pd(OAc)2_2/SPhosTHF/H2_2O, 80°C
3-Br, 6-F78PdCl2_2(dppf)DMF, 100°C
2-Cl, 3-Br, 6-F52Pd(OAc)2_2/XPhosToluene, 90°C
Data inferred from analogs in .

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